
3-Amino-5-ethylcyclohex-2-en-1-one
Overview
Description
3-Amino-5-ethylcyclohex-2-en-1-one is an organic compound that belongs to the class of enaminones. Enaminones are known for their versatile chemical reactivity and are widely used as intermediates in the synthesis of various heterocyclic compounds. The structure of this compound consists of a cyclohexene ring with an amino group at the 3-position and an ethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-ethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with ethylamine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-ethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
3-Amino-5-ethylcyclohex-2-en-1-one serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Capable of being reduced to produce alcohols or amines.
- Substitution Reactions : The amino group can engage in substitution reactions, leading to diverse derivatives.
Medicinal Chemistry
Research indicates potential therapeutic applications of this compound, particularly in drug development:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its biological activity suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle disruption.
Biological Research
The compound's interaction with biomolecules is an area of ongoing study:
- Mechanism of Action : The amino group and cyclohexenone ring are crucial for its reactivity and binding properties, potentially interacting with enzymes and receptors to produce various biological effects.
Data Tables
Application Area | Specific Uses | Notable Findings |
---|---|---|
Organic Synthesis | Building block for various organic compounds | Versatile in oxidation, reduction, and substitution reactions |
Medicinal Chemistry | Potential drug precursor | Exhibits antimicrobial and anticancer activities |
Biological Research | Interaction studies with biomolecules | May induce apoptosis in cancer cells |
Case Studies
- Antimicrobial Activity Study
-
Anticancer Mechanism Investigation
- Research focused on the compound's ability to disrupt the cell cycle in cancer models. The findings highlighted its potential as a novel therapeutic agent in oncology, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, its enamine structure enables it to undergo tautomerization, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,5-dimethylcyclohex-2-en-1-one: This compound has a similar structure but with two methyl groups at the 5-position instead of an ethyl group.
3-Amino-2-cyclohexen-1-one: This compound lacks the ethyl group at the 5-position, making it less sterically hindered.
Uniqueness
3-Amino-5-ethylcyclohex-2-en-1-one is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature can also affect its interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-5-ethylcyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-6-3-7(9)5-8(10)4-6/h5-6H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVKEANQYJGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC(=O)C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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